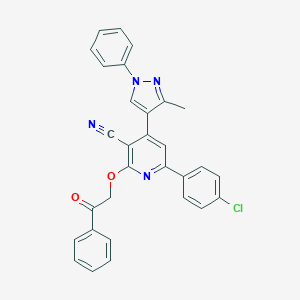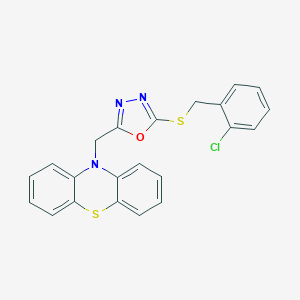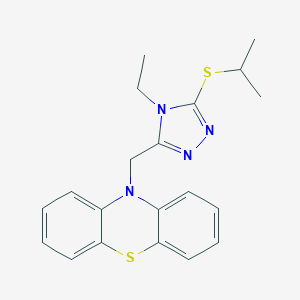![molecular formula C16H16N4S2 B292923 3-anilino-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,6-triene-5-thione](/img/structure/B292923.png)
3-anilino-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,6-triene-5-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-anilino-7-methyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-2(1H)-thione is a complex heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine core with an anilino group at the 4-position and a thione group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-anilino-7-methyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-2(1H)-thione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl carboxamidines, followed by cyclization and subsequent functional group modifications . The reaction conditions often include refluxing in appropriate solvents and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-anilino-7-methyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-2(1H)-thione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The anilino group can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of anilino derivatives with different functional groups .
Aplicaciones Científicas De Investigación
4-anilino-7-methyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-2(1H)-thione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-anilino-7-methyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-2(1H)-thione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can disrupt their activity, leading to downstream effects on cell proliferation and survival . The exact pathways and molecular targets can vary depending on the specific biological context and the modifications made to the compound .
Comparación Con Compuestos Similares
Similar Compounds
7-methyl-5,6,7,8-tetrahydropyrido[4’,3’4,5]thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure but differ in the functional groups attached, leading to variations in their chemical and biological properties.
2-pyridyl-substituted derivatives:
Uniqueness
The uniqueness of 4-anilino-7-methyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-2(1H)-thione lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound in scientific research .
Propiedades
Fórmula molecular |
C16H16N4S2 |
|---|---|
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
3-anilino-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,6-triene-5-thione |
InChI |
InChI=1S/C16H16N4S2/c1-20-8-7-11-12(9-20)22-15-13(11)14(18-16(21)19-15)17-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H2,17,18,19,21) |
Clave InChI |
YRDSOMBZPCHVQZ-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C(C1)SC3=NC(=S)NC(=C23)NC4=CC=CC=C4 |
SMILES canónico |
CN1CCC2=C(C1)SC3=NC(=S)NC(=C23)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(4-Chlorobenzoyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl methyl sulfide](/img/structure/B292840.png)
![5-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B292841.png)
![2-(2-[1,1'-biphenyl]-4-yl-2-oxoethoxy)-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenylnicotinonitrile](/img/structure/B292842.png)

![4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(2-oxopropoxy)-6-phenylnicotinonitrile](/img/structure/B292844.png)
![ethyl ({4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-cyano-6-phenyl-2-pyridinyl}oxy)acetate](/img/structure/B292846.png)
![N-phenyl-N-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amine](/img/structure/B292850.png)
![N-[3-(allylsulfanyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-N-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}amine](/img/structure/B292852.png)
![4-[4-{[(3-{4-nitrophenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-5-(isopropylsulfanyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B292853.png)
![6-amino-5-[(6-amino-4-oxo-2-prop-2-enylsulfanyl-1H-pyrimidin-5-yl)-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methyl]-2-prop-2-enylsulfanyl-1H-pyrimidin-4-one](/img/structure/B292856.png)


![N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(10H-phenothiazin-10-yl)acetohydrazide](/img/structure/B292862.png)
![2,7-dimethyl-N'-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B292864.png)
